Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2S and its molecular weight is 184.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity, mainly against gram-positive bacteria .
Mode of Action
It’s worth noting that similar compounds have demonstrated antimicrobial effects . These compounds may interact with bacterial cells, disrupting essential processes and leading to cell death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the synthesis of essential bacterial proteins or other vital cellular processes .
Result of Action
Similar compounds have shown potential antimicrobial effects, suggesting that it may lead to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial activity, particularly against Gram-positive bacteria . The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, its lipophilicity allows it to easily penetrate cell membranes, enhancing its effectiveness in biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial properties are linked to its ability to interfere with bacterial cell wall synthesis and protein production . This disruption leads to cell death and the inhibition of bacterial proliferation. Furthermore, its effects on gene expression can result in the downregulation of essential bacterial genes, further contributing to its antimicrobial activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific bacterial enzymes, inhibiting their activity and preventing the synthesis of vital cellular components . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. Additionally, the compound can induce changes in gene expression, leading to the downregulation of genes essential for bacterial survival . These combined effects result in the inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial activity over extended periods . Its degradation products may also exhibit biological activity, which can contribute to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial activity without causing adverse effects . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the optimal dosage range for achieving the desired antimicrobial effects while minimizing toxicity. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic reactions that convert it into active metabolites, which contribute to its overall biological activity. These metabolic pathways can influence the compound’s effectiveness and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, enhancing its effectiveness. Its lipophilicity also plays a role in its distribution, allowing it to easily cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific cellular compartments, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-cyclopropylthiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)6-5(4-2-3-4)8-9-12-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDURIWTZOQHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=NS1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.